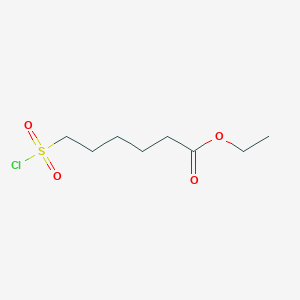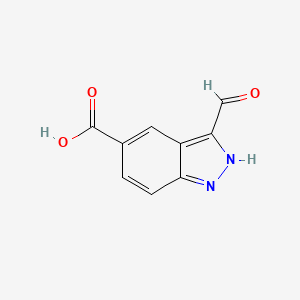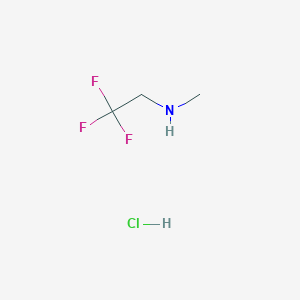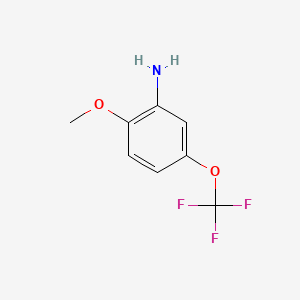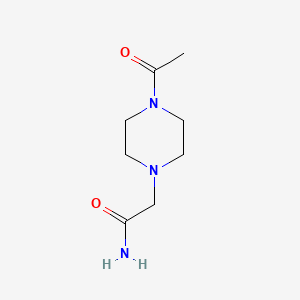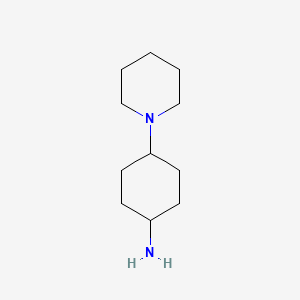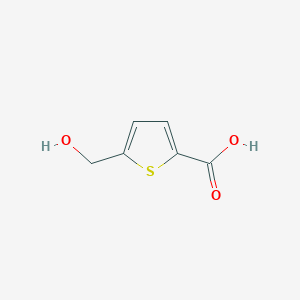
5-(Hydroxymethyl)thiophene-2-carboxylic acid
Overview
Description
5-(Hydroxymethyl)thiophene-2-carboxylic acid is a biochemical reagent . It can be used as a biological material or organic compound for life science-related research . It is also known as methyl 5-(hydroxymethyl)thiophene-2-carboxylate .
Synthesis Analysis
The synthesis of 5-(Hydroxymethyl)thiophene-2-carboxylic acid involves a stirred solution of 5-formyl-2-thiophenecarboxylic acid in methanol. Sodium tetrahydroborate is added at 0°C under nitrogen. The mixture is stirred at room temperature for 8 hours. Acetone is then added to the reaction mixture and evaporated .Molecular Structure Analysis
The molecular formula of 5-(Hydroxymethyl)thiophene-2-carboxylic acid is C6H6O3S . The molecular weight is 158.18 . The InChI key is GXXSPHXNQIGROW-UHFFFAOYSA-N .Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Physical And Chemical Properties Analysis
5-(Hydroxymethyl)thiophene-2-carboxylic acid is a light brown solid . It has a melting point of 116-118°C . The compound is stored at room temperature .Scientific Research Applications
1. Medicinal Chemistry and Drug Design
The derivative of thiophene-2-carboxylic acid, GS-9669, has been identified as a potential candidate for the treatment of genotype 1 chronic hepatitis C infection. This discovery emerged from investigations into the structure-activity relationships of HCV NS5B site II inhibitors. The research highlighted the importance of incorporating hydroxyl groups to modulate protein binding and improve intrinsic cellular potency, leading to the development of GS-9669, which exhibited unexpected activity against clinically relevant NS5B M423T mutants (Lazerwith et al., 2014).
2. Material Science and Membrane Technology
5-Hydroxyisophthalic acid, a related compound, has been studied for its impact on the transport of CO2 molecules in polymer composite membranes. These membranes, when incorporating 5-hydroxyisophthalic acid into a poly(ethylene oxide) matrix, showed enhanced separation performance and selectivity, highlighting its potential in CO2/N2 separation applications (Yoon & Kang, 2018).
3. Peptide Synthesis
THAL (5-(4-hydroxyphenyl)-3,4-ethylenedioxythienyl alcohol), a derivative of thiophene-2-carboxylic acid, is used as a linker in the solid-phase synthesis of peptide carboxylic acids. It enables the synthesis of sensitive peptides due to its high acid lability. This development is crucial for obtaining free and tert-butyl-protected peptides (Isidro-Llobet et al., 2008).
4. Pharmacology and Medicinal Applications
Various thiophene derivatives, including those based on 5-aryl-2-bromo-3-hexylthiophene, have been synthesized and evaluated for their hemolytic, biofilm inhibition, and anti-thrombolytic activities. These studies suggest potential medicinal applications for the synthesized compounds (Ikram et al., 2015).
Safety And Hazards
Future Directions
Thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of 5-(Hydroxymethyl)thiophene-2-carboxylic acid could involve further exploration of its potential biological activities and applications in medicinal chemistry .
properties
IUPAC Name |
5-(hydroxymethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXSPHXNQIGROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627344 | |
| Record name | 5-(Hydroxymethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)thiophene-2-carboxylic acid | |
CAS RN |
14282-64-5 | |
| Record name | 5-(Hydroxymethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(hydroxymethyl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)


![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)
